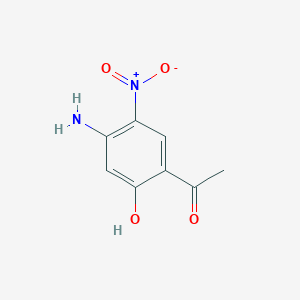

1-(4-Amino-2-hydroxy-5-nitrophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Amino-2-hydroxy-5-nitrophenyl)ethanone is an organic compound with the molecular formula C8H8N2O4 It is a derivative of acetophenone, featuring an amino group, a hydroxyl group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-hydroxy-5-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 4-aminoacetophenone, followed by hydroxylation. The reaction typically requires concentrated nitric acid and sulfuric acid as nitrating agents, and the hydroxylation step can be achieved using hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-hydroxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

Substitution: Sodium nitrite, hydrochloric acid, aromatic compounds for coupling.

Major Products:

Oxidation: 1-(4-Nitro-2-oxo-5-phenyl)ethanone.

Reduction: 1-(4-Amino-2-hydroxy-5-aminophenyl)ethanone.

Substitution: Various azo dyes depending on the coupling partners.

Scientific Research Applications

1-(4-Amino-2-hydroxy-5-nitrophenyl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and dyes.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-hydroxy-5-nitrophenyl)ethanone depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone: Similar structure but with a methoxy group instead of an amino group.

1-(4-Amino-2-hydroxy-3-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position.

2-Amino-1-(4-nitrophenyl)ethanone: Lacks the hydroxyl group.

Uniqueness: Its specific functional groups make it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Biological Activity

1-(4-Amino-2-hydroxy-5-nitrophenyl)ethanone, also known as 2'-hydroxy-5'-nitroacetophenone, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications based on current research findings.

- Molecular Formula : C9H8N3O3

- Molecular Weight : 181.15 g/mol

- Appearance : Dark yellow solid

- Melting Point : 100-104 °C

The compound features a nitro group, an amino group, and a hydroxy group attached to the phenyl ring, contributing to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition compared to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 3.00 µg/mL | 4.09 µg/mL |

| Escherichia coli | 2.50 µg/mL | 3.50 µg/mL |

| Pseudomonas aeruginosa | 5.00 µg/mL | 6.50 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains .

Enzyme Inhibition

This compound has been implicated in enzyme inhibition studies. It shows potential inhibitory effects on various enzymes, including:

- Enoyl-[acyl-carrier-protein] reductase

- (R)-Pantolactone dehydrogenase

These activities indicate its potential utility in therapeutic applications targeting metabolic pathways .

In Vivo Studies

In vivo studies have demonstrated the compound's ability to penetrate biological barriers effectively. For instance, PET imaging studies indicated significant uptake in brain tissues, suggesting potential neuropharmacological applications . The observed brain concentrations reached a peak of 1.4% of the injected dose within 10 minutes post-injection, highlighting its rapid distribution and possible central nervous system activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the amino and nitro groups significantly affect biological activity. For example, derivatives with varying substitutions showed differing levels of antibacterial potency and enzyme inhibition .

Synthesis Methods

The synthesis of this compound typically involves the reaction between 2-hydroxy-5-nitrobenzaldehyde and 1-(4-aminophenyl)ethanone in ethanol under controlled conditions. This method allows for the efficient production of the compound while maintaining high purity levels .

Properties

IUPAC Name |

1-(4-amino-2-hydroxy-5-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-4(11)5-2-7(10(13)14)6(9)3-8(5)12/h2-3,12H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHYHESOJZBAQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.